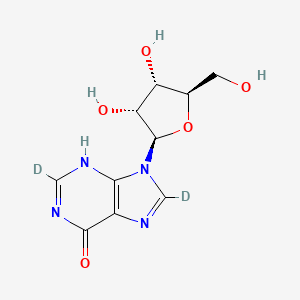

Inosine-2,8-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2,8-dideuterio-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i2D,3D |

InChI Key |

UGQMRVRMYYASKQ-MEGDDXBKSA-N |

Isomeric SMILES |

[2H]C1=NC(=O)C2=C(N1)N(C(=N2)[2H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Inosine-2,8-d2: A Technical Guide to its Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Inosine-2,8-d2. This deuterated analog of inosine is a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

This compound is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. The deuterium atoms are specifically located at the 2 and 8 positions of the purine ring system. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

The structure of this compound is identical to that of inosine, with the exception of the two deuterium atoms. The molecule consists of a hypoxanthine base attached to a ribofuranose ring via a β-N9-glycosidic bond.

Structure of this compound:

References

Inosine-2,8-d2: A Technical Guide to Synthesis and Isotopic Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Inosine-2,8-d2, a deuterated form of the endogenous purine nucleoside, inosine. The incorporation of deuterium at the C2 and C8 positions of the purine ring makes it a valuable tool in various research applications, including as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[1] This document details a robust synthesis methodology, protocols for assessing isotopic enrichment, and presents expected quantitative data for the final product.

Synthesis of this compound

A highly efficient method for the deuteration of purine nucleosides involves a ruthenium nanoparticle-catalyzed hydrogen-deuterium (H/D) exchange. This approach offers high isotopic incorporation under relatively mild conditions.

Synthetic Pathway

The synthesis of this compound is achieved through a direct H/D exchange reaction on inosine using deuterium gas (D₂) as the deuterium source, catalyzed by ruthenium nanoparticles. The reaction specifically targets the acidic C-H bonds at the C2 and C8 positions of the purine ring.

Experimental Protocol: Ruthenium Nanoparticle-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of purine derivatives.

Materials:

-

Inosine

-

Ruthenium nanoparticles (RuNPs) embedded in a polymer matrix (e.g., PVP)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterium gas (D₂)

-

Reaction vessel suitable for pressure reactions (e.g., a Parr shaker)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Catalyst Suspension: Prepare a stock suspension of the ruthenium nanoparticle catalyst in D₂O.

-

Reaction Setup: In a pressure-resistant reaction vessel, dissolve Inosine in D₂O. Add the ruthenium nanoparticle catalyst suspension (typically 5 mol % of the catalyst relative to the substrate).

-

Deuteration Reaction: Seal the reaction vessel and purge it several times with D₂ gas. Pressurize the vessel with D₂ gas (e.g., 2 bar).

-

Incubation: Heat the reaction mixture to a specified temperature (e.g., 55°C) and agitate for a designated period (e.g., 12-24 hours) to allow for the H/D exchange to proceed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the D₂ gas. The crude reaction mixture can be filtered to remove the catalyst.

-

Purification: Purify the crude this compound using a suitable method such as preparative HPLC to obtain the final product with high chemical purity.

-

Analysis: Characterize the purified product to confirm its identity and determine its isotopic purity using mass spectrometry and NMR spectroscopy.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial for its application as an internal standard or tracer. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Analytical Workflow

The following diagram outlines the general workflow for the analysis of the isotopic purity of synthesized this compound.

Experimental Protocols for Isotopic Purity Determination

2.2.1. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol/water).

-

LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode.

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of unlabeled inosine ([M+H]⁺), singly deuterated inosine ([M+D+H]⁺), and doubly deuterated inosine ([M+2D+H]⁺).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic purity by determining the relative abundance of the doubly deuterated species compared to the total abundance of all isotopic species.[2]

-

2.2.2. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis:

-

Identify the signals corresponding to the H2 and H8 protons of any residual unlabeled inosine.

-

Integrate the signals for H2 and H8 and compare them to the integral of a non-exchangeable proton signal on the ribose sugar moiety.

-

The percentage of deuteration at each position can be calculated from the reduction in the integral values of the H2 and H8 signals relative to the reference signal.

-

Quantitative Data on Isotopic Purity

The following table summarizes the expected isotopic distribution and purity for a typical synthesis of this compound based on the ruthenium nanoparticle-catalyzed H/D exchange method.

| Parameter | Expected Value | Method of Determination |

| Isotopic Distribution | ||

| % d₀ (unlabeled) | < 1% | Mass Spectrometry |

| % d₁ (singly deuterated) | 1-5% | Mass Spectrometry |

| % d₂ (doubly deuterated) | > 95% | Mass Spectrometry |

| Isotopic Enrichment | ||

| at C2 | > 98% | ¹H NMR Spectroscopy |

| at C8 | > 98% | ¹H NMR Spectroscopy |

| Overall Isotopic Purity | > 98% | Mass Spectrometry & NMR |

Inosine Signaling Pathway

For researchers in drug development, understanding the biological context of inosine is crucial. Inosine is known to exert its effects through adenosine receptors, primarily A1 and A2A receptors.[1] The following diagram illustrates a simplified signaling pathway initiated by inosine binding to the A2A receptor.

This technical guide provides a foundational understanding of the synthesis and isotopic purity analysis of this compound. The detailed protocols and expected data will be valuable for researchers aiming to produce or utilize this important isotopically labeled compound in their studies.

References

The Biological Functions of Deuterated Inosine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological functions of deuterated inosine, grounded in the established roles of inosine and the principles of kinetic isotope effects. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, offers a powerful tool to modulate the metabolic stability and pharmacokinetic profile of bioactive molecules. This document details the known signaling pathways of inosine, the therapeutic implications of altering its metabolic fate through deuteration, and relevant experimental methodologies.

Introduction to Inosine and the Rationale for Deuteration

Inosine is an endogenous purine nucleoside, formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[1][2] It is a pivotal intermediate in purine metabolism and has emerged as a significant bioactive molecule with diverse physiological roles.[1][2][3] Inosine exerts anti-inflammatory, immunomodulatory, and neuroprotective effects, primarily through its interaction with adenosine receptors.

The therapeutic potential of inosine is often limited by its metabolic profile. Deuteration offers a strategy to enhance its pharmacological properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated site. This "kinetic isotope effect" can increase the half-life of a compound, prolong its therapeutic action, and potentially reduce the formation of toxic metabolites. This guide explores the biological functions of inosine and how they may be amplified or modified through deuteration.

Core Biological Functions and Signaling Pathways of Inosine

Inosine's biological activities are multifaceted, stemming from its central role in purine metabolism and its ability to act as a signaling molecule.

Purine Metabolism

Inosine is a key node in both the synthesis and degradation of purines. It can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine and guanosine nucleotides, or it can be catabolized by purine nucleoside phosphorylase (PNP) to hypoxanthine, which is then converted to uric acid. Uric acid itself is a potent antioxidant, contributing to some of inosine's neuroprotective effects.

Purinergic Signaling

The majority of inosine's signaling functions are mediated through its interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors.

-

Adenosine A1 and A3 Receptor Activation: Inosine has been shown to activate A1 and A3 receptors. Activation of the A3 receptor, for which inosine shows some selectivity, can trigger mast cell degranulation.

-

Adenosine A2A Receptor Activation: Inosine is a functional agonist of the A2A receptor. This interaction is crucial for many of its immunomodulatory effects, including the enhancement of anti-tumor T-cell responses. A2A receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

The following diagram illustrates the primary signaling cascades initiated by inosine binding to adenosine receptors.

Caption: Inosine signaling via adenosine receptors (A1R, A2AR, A3R) and downstream effectors.

Immunomodulatory and Anti-Inflammatory Functions

Inosine demonstrates significant immunomodulatory capabilities. It can enhance the efficacy of immune checkpoint blockade therapies by providing an alternative carbon source for CD8+ T cells. Furthermore, inosine produced by gut microbiota can bolster anti-tumor T-cell responses. It also exhibits broad-spectrum anti-inflammatory properties by suppressing the phosphorylation of TANK-binding kinase 1 (TBK1), a key mediator in innate immune responses, thereby reducing the release of pro-inflammatory cytokines like IL-6.

Neuroprotective and Thermogenic Effects

In animal models, inosine has shown neuroprotective properties, including the ability to stimulate axonal regrowth after injury. This is partly attributed to its downstream metabolite, uric acid, which acts as an antioxidant. More recently, inosine has been identified as a thermogenic signaling molecule that can increase energy expenditure and induce the "browning" of adipose tissue, suggesting a potential role in combating obesity.

Impact of Deuteration on Inosine's Biological Functions

The primary application of deuteration is to enhance a drug's metabolic stability. For inosine, this has several potential implications:

-

Prolonged Receptor Occupancy: The metabolic conversion of inosine to hypoxanthine is a key clearance pathway. Deuterating inosine at positions susceptible to enzymatic attack by purine nucleoside phosphorylase (PNP) could slow this degradation. This would increase the half-life of inosine, leading to prolonged activation of adenosine receptors and potentially enhancing its therapeutic effects.

-

Altered Metabolite Profile: By slowing the primary metabolic pathway, deuteration can sometimes redirect metabolism towards alternative routes ("metabolic switching"). This could alter the balance of inosine's downstream effects, for instance, by changing the rate of uric acid formation.

-

Enhanced Bioavailability: A reduced rate of first-pass metabolism can lead to higher systemic exposure and improved bioavailability.

The following diagram illustrates the experimental workflow for comparing the metabolic stability of inosine and its deuterated analog.

Caption: Experimental workflow for assessing the metabolic stability of deuterated inosine.

Quantitative Data Summary

Direct quantitative comparisons of deuterated versus non-deuterated inosine are scarce in the literature. However, key quantitative parameters for inosine's interaction with its biological targets have been established. These values provide a baseline for evaluating the effects of deuteration.

| Parameter | Molecule | Value | Target/System | Reference |

| EC50 | Inosine | 300.7 µM | cAMP Production (A2AR mediated) | |

| EC50 | Inosine | 89.38 µM | ERK1/2 Phosphorylation (A2AR mediated) | |

| EC50 | Inosine | 12 ± 5 µM | cAMP Lowering (Rat A3AR) | |

| EC50 | Inosine | 2.3 ± 0.9 µM | Mast Cell Degranulation | |

| IC50 | Inosine | 25 ± 6 µM | Binding to Rat A3AR | |

| IC50 | Inosine | 15 ± 4 µM | Binding to Guinea Pig A3AR | |

| kH/kD | Inosine | 1.01 - 1.18 | PNP-catalyzed phosphorolysis (pH dependent) |

Note: The kinetic isotope effect (kH/kD) for purine nucleoside phosphorylase (PNP) indicates that C-N bond cleavage is not fully rate-limiting at neutral pH, but deuteration does have a measurable effect at pH extremes, suggesting it can slow this metabolic step.

Experimental Protocols

Protocol: Assessing A2A Receptor Activation via cAMP Assay

This protocol details a cell-based functional assay to compare the potency of inosine and deuterated inosine in activating the adenosine A2A receptor.

1. Objective: To determine the EC50 for cAMP production mediated by A2AR activation for both inosine and deuterated inosine.

2. Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor (HEK-hA2AR).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Phosphate-buffered saline (PBS).

-

Inosine and Deuterated Inosine stock solutions (e.g., in DMSO or water).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

-

Multi-channel pipette, incubator, plate reader.

3. Methodology:

-

Cell Seeding: Seed HEK-hA2AR cells into 96-well plates at a density of ~50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of inosine and deuterated inosine in assay buffer. A typical concentration range would span from 1 nM to 1 mM. Include a vehicle control (buffer with DMSO, if used).

-

Assay Procedure:

-

Carefully remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding lysis reagents followed by detection reagents.

-

-

Data Analysis:

-

Read the plate on a compatible plate reader.

-

Normalize the data to the vehicle control.

-

Plot the cAMP response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

-

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to compare the rate of metabolism of inosine and its deuterated analog.

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of inosine and deuterated inosine in human liver microsomes.

2. Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (e.g., solutions A and B containing G6P, NADP+, G6PD).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

Inosine and Deuterated Inosine stock solutions (e.g., 1 mM in methanol).

-

Acetonitrile with an internal standard (e.g., deuterated hypoxanthine) for reaction quenching and sample analysis.

-

96-well plates, incubator/water bath, centrifuge.

-

LC-MS/MS system.

3. Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (inosine or deuterated inosine, e.g., final concentration 1 µM).

-

Incubation:

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (inosine or deuterated inosine) at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve (k).

-

Calculate the half-life: t1/2 = 0.693 / k.

-

Calculate intrinsic clearance: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

-

Conclusion

Deuterated inosine represents a promising modification of a naturally occurring bioactive molecule. By leveraging the kinetic isotope effect, deuteration has the potential to significantly enhance the metabolic stability and pharmacokinetic properties of inosine. This could translate to a more durable and potent therapeutic effect in its applications for immunomodulation, neuroprotection, and the treatment of inflammatory diseases. The experimental frameworks provided in this guide offer a clear path for researchers to quantitatively assess the benefits of deuterated inosine and further explore its potential in drug development. Future preclinical and clinical studies are necessary to fully elucidate the therapeutic advantages of this approach.

References

The Role of Inosine-2,8-d2 in Elucidating Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Inosine-2,8-d2, a deuterated stable isotope-labeled tracer, in the study of purine metabolism. The strategic incorporation of deuterium at the C2 and C8 positions of the inosine molecule allows for precise tracking of its metabolic fate through the intricate network of purine salvage and catabolic pathways. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound, offering a valuable resource for researchers in metabolic diseases, oncology, and pharmacology.

Introduction to Purine Metabolism and the Significance of Isotope Tracing

Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including nucleic acid synthesis, energy transfer (ATP, GTP), and cellular signaling. Cells maintain their purine pools through two primary pathways: de novo synthesis, which builds purines from simpler precursors, and the energetically favorable salvage pathways, which recycle pre-existing purine bases and nucleosides.[1][2] Dysregulation of purine metabolism is implicated in a range of pathologies, from hyperuricemia and gout to immunodeficiencies and cancer.

Stable isotope tracers, such as this compound, are powerful tools for dissecting the complexities of metabolic pathways.[3] By introducing a labeled compound into a biological system, researchers can trace the incorporation of the isotope into downstream metabolites, thereby quantifying the activity or "flux" of specific metabolic routes.[4] this compound serves as a valuable probe for investigating the purine salvage pathway, where inosine is a key intermediate.[5]

Quantitative Data Presentation

The application of this compound and other stable isotopes in purine metabolism studies generates a wealth of quantitative data. This data is crucial for understanding the dynamics of purine flux under various physiological and pathological conditions.

Kinetic Isotope Effects

The substitution of hydrogen with deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). Measuring the KIE provides insights into the rate-limiting steps of a metabolic pathway. The table below summarizes the kinetic alpha-deuterium isotope effects for the phosphorolysis of inosine catalyzed by E. coli purine nucleoside phosphorylase at different pH values. A kH/kD value greater than 1 indicates that the C-N bond cleavage is at least partially rate-limiting.

| pH | Vmax (relative to pH 7.3) | kH/kD |

| 5.0 | 0.19 | 1.10 |

| 6.1 | 0.72 | 1.10 |

| 7.3 | 1.00 | 1.01 |

| 8.4 | 0.22 | 1.16 |

| 9.4 | 0.04 | 1.18 |

| Data adapted from Stein & Cordes (1981). |

Isotopic Enrichment in Purine Nucleotides

Stable isotope tracing experiments with labeled inosine allow for the quantification of the contribution of the salvage pathway to the total purine nucleotide pool. The following table presents representative data from a study using [U-¹⁵N] inosine to trace its incorporation into downstream purine metabolites in A549 cells. While this study used a nitrogen-15 label, the principles of data representation are directly applicable to studies using this compound. The data illustrates the fractional enrichment of key purine nucleotides, indicating the extent of their synthesis via the inosine salvage pathway.

| Metabolite | Fractional Enrichment (%) |

| Inosine | 85.2 |

| IMP | 25.1 |

| AMP | 18.5 |

| GMP | 20.3 |

| ADP | 15.6 |

| ATP | 12.8 |

| GDP | 18.1 |

| GTP | 16.4 |

| Representative data illustrating the concept of isotopic enrichment. Adapted from a study using [U-¹⁵N] inosine. |

Experimental Protocols

The successful implementation of a stable isotope tracing study using this compound requires meticulous attention to experimental detail, from cell culture to mass spectrometric analysis. The following sections provide a generalized protocol that can be adapted to specific research questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., HeLa, A549) at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Prior to labeling, aspirate the standard growth medium and replace it with a custom medium containing a known concentration of this compound. The concentration of the tracer should be carefully chosen to be physiologically relevant and sufficient for detection without causing metabolic perturbations.

-

Incubation: Incubate the cells with the labeling medium for a predetermined time course. The duration of labeling will depend on the expected rate of purine metabolism in the specific cell type and the desired level of isotopic enrichment. Time-course experiments are recommended to determine the optimal labeling window.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the culture dish.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for subsequent analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying the isotopic enrichment of purine metabolites.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) is suitable for separating purine nucleosides and bases.

-

Mobile Phases:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the metabolites. An example gradient is: 1% to 25% B over 4 minutes, then a rapid increase to 98% B.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of purine nucleosides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity in quantifying known compounds.

-

Mass Transitions: The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the unlabeled (M+0) and the deuterated (M+2 for this compound) forms of inosine and its downstream metabolites.

-

Inosine (M+0): m/z 269 → 137

-

This compound (M+2): m/z 271 → 139 (predicted)

-

Hypoxanthine (M+0): m/z 137 → 119

-

Hypoxanthine-d2 (M+2): m/z 139 → 121 (predicted)

-

IMP (M+0): m/z 349 → 137

-

IMP-d2 (M+2): m/z 351 → 139 (predicted)

-

AMP (M+0): m/z 348 → 136

-

AMP-d2 (M+2): m/z 350 → 138 (predicted)

-

GMP (M+0): m/z 364 → 152

-

GMP-d2 (M+2): m/z 366 → 154 (predicted)

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the different isotopologues of each metabolite.

-

Calculation of Isotopic Enrichment: The fractional enrichment (or mole percent enrichment) is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

-

Fractional Enrichment = [Labeled Metabolite] / ([Labeled Metabolite] + [Unlabeled Metabolite])

-

-

Metabolic Flux Analysis: For more complex analyses, the isotopic labeling data can be used as input for metabolic flux analysis (MFA) software to calculate the absolute rates of metabolic reactions.

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is essential for a clear understanding of the experimental design and the biological context of the data. The following diagrams are generated using the Graphviz DOT language.

Caption: Purine Salvage and Catabolic Pathway.

The diagram above illustrates the central role of inosine in the purine salvage pathway. This compound is taken up by the cell and enters the endogenous inosine pool. It can then be either salvaged to form IMP via the actions of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HPRT1), or it can be catabolized to hypoxanthine, xanthine, and ultimately uric acid by xanthine dehydrogenase (XDH).

Caption: Experimental workflow for stable isotope tracing.

Conclusion

This compound is a powerful and specific tracer for investigating the dynamics of the purine salvage pathway. Its use in conjunction with modern analytical techniques like LC-MS/MS provides researchers with a quantitative tool to probe the intricate regulation of purine metabolism. The methodologies and data interpretation frameworks presented in this guide offer a solid foundation for designing and executing robust stable isotope tracing studies. Such experiments are crucial for advancing our understanding of metabolic reprogramming in disease and for the development of novel therapeutic strategies that target purine metabolism.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 3. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Inosine-2,8-d2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the mechanism of action of Inosine-2,8-d2 is limited. This guide focuses on the extensively studied mechanisms of its parent compound, Inosine. The deuteration at the 2 and 8 positions is a common pharmaceutical strategy to alter pharmacokinetics, primarily by slowing metabolism, without changing the fundamental biological targets. Therefore, the mechanisms described for Inosine are presumed to be the primary modes of action for this compound, which may exhibit enhanced metabolic stability.

Introduction to Inosine and the Rationale for Deuteration

Inosine is an endogenous purine nucleoside, a central intermediate in the metabolism of purines.[1][2] It is formed from the deamination of adenosine and plays a crucial role in various physiological processes, including RNA editing, metabolic regulation, and cellular signaling.[1][2] In recent years, Inosine has garnered significant attention for its multimodal therapeutic potential, exhibiting neuroprotective, immunomodulatory, anti-inflammatory, and cardioprotective properties.[3]

This compound is a deuterated isotopologue of Inosine. The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific positions can strengthen the carbon-hydrogen bonds. This modification can make the molecule more resistant to metabolic breakdown by enzymes, a strategy known as the "deuterium kinetic isotope effect." The primary goal of developing a deuterated drug like this compound is to improve its pharmacokinetic profile, potentially leading to a longer half-life, increased systemic exposure, and a more favorable dosing regimen compared to the parent compound. While this guide will detail the mechanism of Inosine, it is this anticipated alteration in metabolism and pharmacokinetics that constitutes the core rationale for the development of this compound.

Core Signaling Pathways and Mechanisms of Action

Inosine exerts its biological effects through multiple pathways, primarily involving the activation of adenosine receptors and modulation of metabolic and inflammatory processes.

Adenosine Receptor-Dependent Signaling

A primary mechanism of Inosine's action is its function as an agonist at adenosine receptors, particularly the A1 and A2A subtypes (A1R and A2AR).

-

A2A Receptor Activation: Inosine binds to and activates the A2A receptor, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling cascades that are crucial for its immunomodulatory and neurological effects.

-

cAMP Pathway: A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

ERK1/2 Pathway: Inosine also promotes the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

-

Interestingly, studies have shown that Inosine acts as a biased agonist at the A2A receptor. Compared to adenosine, Inosine preferentially activates the ERK1/2 pathway over the cAMP pathway, suggesting a unique signaling signature that may contribute to its distinct therapeutic profile.

-

A1 Receptor Activation: The antinociceptive (pain-reducing) effects of Inosine have been linked to its activation of the adenosine A1 receptor.

-

Thermogenic Signaling: In brown adipose tissue, Inosine released from apoptotic cells can activate both A2A and A2B receptors, stimulating a thermogenic program via a cAMP-p38 signaling axis to increase energy expenditure.

Immunomodulation

Inosine has potent anti-inflammatory and immunomodulatory effects.

-

Cytokine Inhibition: It inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-12, and Interferon-gamma (IFN-γ), in macrophages and spleen cells. This inhibition occurs via a post-transcriptional mechanism.

-

T-Cell Function: Inosine, particularly when generated by gut microbiota, can enhance anti-tumor T-cell responses, thereby improving the efficacy of immune checkpoint blockade therapies. It can also serve as an alternative carbon source for effector T-cells under glucose-restricted conditions, supporting their growth and function. A recent patent also describes the use of inosine to increase the effector function of exhausted CAR T-cells during their manufacturing.

Neuroprotection and Axonal Regeneration

Inosine demonstrates significant neuroprotective capabilities.

-

Antioxidant Effects: After administration, Inosine is metabolized to uric acid, a potent natural antioxidant that contributes to neuroprotection by scavenging harmful free radicals.

-

Axonal Rewiring: In models of stroke and spinal cord injury, Inosine has been shown to induce axonal rewiring and promote the growth of new neural connections.

-

Intracellular Signaling: The antidepressant-like effects of Inosine involve the activation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, and the inhibition of GSK-3β.

Quantitative Data Summary

The following table summarizes key quantitative data for the parent compound, Inosine. Data for this compound is not currently available in public literature.

| Parameter | Value | Assay System | Reference |

| A2A Receptor Activation | |||

| cAMP Production (EC₅₀) | 300.7 µM | CHO-hA2AR cells | |

| ERK1/2 Phosphorylation (EC₅₀) | 89.38 µM | CHO-hA2AR cells | |

| Pharmacokinetics | |||

| Half-life (Inosine) | ~15 hours | In vivo (general) | |

| Half-life (Adenosine) | ~10 seconds | In vivo (general) |

Key Experimental Protocols

The mechanisms of Inosine have been elucidated through a variety of experimental models. Below are generalized protocols for key assays.

Protocol: In Vitro Cytokine Production Assay

This protocol is designed to assess the anti-inflammatory effects of Inosine by measuring cytokine secretion from immune cells.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary splenocytes are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Inosine (or this compound) for 1-2 hours.

-

Stimulation: Immune stimulation is induced by adding Lipopolysaccharide (LPS) (100 ng/mL) to the wells. A vehicle control group (no LPS, no Inosine) and a positive control group (LPS, no Inosine) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

Cytokine Quantification: Levels of TNF-α, IL-1, and IL-12 in the supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Protocol: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the activation of the ERK1/2 signaling pathway in response to Inosine.

-

Cell Culture: HEK293 or CHO cells stably expressing the human A2A receptor are grown to 80-90% confluency in 6-well plates.

-

Serum Starvation: Cells are serum-starved for 12-18 hours prior to the experiment to reduce basal signaling activity.

-

Treatment: Cells are treated with the desired concentration of Inosine (e.g., 100 µM) for a short time course (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS. Cells are then lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is then washed and incubated with a secondary HRP-conjugated antibody. A parallel blot or stripping and re-probing of the same membrane is performed for total ERK1/2 as a loading control.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of p-ERK to total ERK.

Conclusion

This compound, as a deuterated form of Inosine, is expected to operate through the same multifaceted mechanisms as its parent compound. These include biased agonism at adenosine A2A receptors, potent immunomodulatory and anti-inflammatory effects, and significant neuroprotective actions mediated by both direct signaling and its antioxidant metabolite, uric acid. The strategic deuteration is anticipated to enhance its metabolic stability, potentially translating into improved therapeutic efficacy. Further research specifically comparing the pharmacokinetics and pharmacodynamics of this compound to Inosine is required to fully validate its therapeutic potential.

References

The Discovery and Significance of Inosine in RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine, a nucleoside resulting from the deamination of adenosine, represents a critical layer of post-transcriptional regulation with profound implications for cellular function and disease. Once considered a mere metabolic intermediate, inosine's presence in RNA is now understood to be a widespread and dynamic modification that significantly expands the informational content of the transcriptome. This guide provides an in-depth exploration of the discovery of inosine in RNA, its multifaceted biological significance, and the experimental methodologies used to study this pivotal modification. We delve into the enzymatic machinery responsible for adenosine-to-inosine (A-to-I) editing, the diverse functional consequences of this change, and its role in the innate immune system. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge and tools necessary to investigate the role of inosine in their own areas of interest, from basic research to therapeutic development.

The Discovery of Inosine in RNA: A Historical Perspective

The journey to understanding the importance of inosine in RNA began in 1965 with its identification as a component of the first sequenced transfer RNA (tRNA), tRNAAla.[1] Initially, its role was primarily linked to the "wobble hypothesis," where inosine at the first position of the tRNA anticodon allows for non-standard base pairing with multiple codons, thereby expanding the decoding capacity of a single tRNA molecule.[1]

A pivotal moment in the discovery of inosine's broader significance came in 1987 when Bass and Weintraub identified A-to-I editing in Xenopus laevis double-stranded mRNAs.[1] This discovery revealed that inosine is not limited to tRNA and that its introduction into messenger RNA (mRNA) could alter the genetic information encoded by a gene. This process, termed A-to-I RNA editing, is catalyzed by a family of enzymes known as Adenosine Deaminases Acting on RNA (ADARs).[2][3] In humans, there are three main ADAR proteins: ADAR1 and ADAR2, which are catalytically active, and ADAR3, which is thought to be inactive and may act as a competitive inhibitor.

The realization that inosine is interpreted as guanosine (G) by the cellular machinery for splicing and translation was a critical breakthrough. This "A-to-G" recoding at the RNA level, without any alteration to the underlying DNA sequence, unveiled a powerful mechanism for generating proteomic diversity from a limited set of genes.

The Significance of Inosine in RNA

The conversion of adenosine to inosine in RNA has far-reaching consequences, impacting a wide array of cellular processes. These effects can be broadly categorized as follows:

2.1. Proteomic Diversification through Recoding:

When A-to-I editing occurs within the coding sequence of an mRNA, it can lead to a codon change and, consequently, an amino acid substitution in the resulting protein. This recoding can alter the protein's function, localization, or stability. Prominent examples include:

-

Glutamate Receptors (GluRs): Editing of the GluA2 subunit of the AMPA receptor at the Q/R site is nearly 100% efficient in the adult brain. This single amino acid change from glutamine (Q) to arginine (R) dramatically reduces the calcium permeability of the receptor channel, a critical feature for preventing excitotoxicity.

-

Serotonin Receptors (5-HT2CR): The pre-mRNA for the 5-HT2C receptor can be edited at five different sites, leading to multiple protein isoforms with varying signaling properties. Edited isoforms generally exhibit reduced constitutive activity and lower agonist potency, providing a mechanism for fine-tuning serotonergic signaling.

2.2. Modulation of RNA Splicing and Stability:

Inosine's presence in non-coding regions of pre-mRNA, such as introns and untranslated regions (UTRs), can significantly influence RNA processing:

-

Alternative Splicing: Since the splicing machinery recognizes inosine as guanosine, A-to-I editing can create or abolish splice sites, leading to the inclusion or exclusion of exons and the generation of different mRNA isoforms.

-

RNA Stability: The introduction of I-C or I-U base pairs in place of A-U pairs can alter the secondary structure and stability of RNA molecules. This can affect RNA degradation rates and nuclear retention. For instance, hyper-edited RNAs can be recognized and degraded by specific nucleases like Tudor-SN.

2.3. Regulation of the Innate Immune Response:

One of the most critical roles of inosine in RNA is to prevent the inappropriate activation of the innate immune system by endogenous double-stranded RNA (dsRNA).

-

Self vs. Non-self Discrimination: The innate immune system has sensors, such as Melanoma Differentiation-Associated protein 5 (MDA5) and Protein Kinase R (PKR), that recognize long dsRNA as a hallmark of viral infection, triggering an interferon response.

-

ADAR1-Mediated Suppression: ADAR1 edits endogenous dsRNAs, such as those formed by inverted repeat sequences (e.g., Alu elements). This editing disrupts the perfect double-stranded structure, marking them as "self" and preventing their recognition by MDA5. Loss of ADAR1 function leads to the accumulation of unedited endogenous dsRNA, triggering a chronic inflammatory response and causing severe autoimmune diseases like Aicardi-Goutières syndrome.

Quantitative Data on Inosine's Impact

To provide a clearer understanding of the quantitative aspects of inosine's function, the following tables summarize key data from the literature.

Table 1: A-to-I Editing Frequencies in Human Tissues

| Gene | Editing Site | Brain (Cortex) | Brain (Cerebellum) | Lung | Liver | Kidney |

| GRIA2 | Q/R | >99% | >99% | - | - | - |

| HTR2C | Site A | ~30% | ~25% | - | - | - |

| HTR2C | Site B | ~40% | ~35% | - | - | - |

| HTR2C | Site C | ~50% | ~45% | - | - | - |

| HTR2C | Site D | ~60% | ~55% | - | - | - |

| CYFIP2 | K/E | ~85% | ~80% | - | - | - |

| FLNA | Q/R | ~90% | ~85% | - | - | - |

| BLCAP | Y/C | ~70% | ~65% | - | - | - |

| IGFBP7 | R/G | ~50% | ~45% | - | - | - |

| Alu Elements | (Global Average) | High | High | Moderate | Moderate | Moderate |

Table 2: Functional Consequences of Inosine Editing on Neurotransmitter Receptors

| Receptor | Editing Site | Unedited Isoform Property | Edited Isoform Property | Quantitative Change |

| AMPA Receptor (GluA2) | Q/R | High Ca2+ permeability | Low Ca2+ permeability | PCa/PNa ratio decreases significantly. |

| Serotonin Receptor (5-HT2CR) | Multiple sites | High constitutive activity | Reduced constitutive activity | Up to 4-fold reduction in basal activity for fully edited (VGV) vs. unedited (INI) isoform. |

| Serotonin Receptor (5-HT2CR) | Multiple sites | High agonist potency | Reduced agonist potency | ~5-fold increase in EC50 for serotonin in fully edited (VGV) vs. unedited (INI) isoform. |

Table 3: EC50 Values of Serotonin for Different 5-HT2CR Isoforms

| 5-HT2CR Isoform | Editing Sites | Amino Acid Change | EC50 (nM) |

| INI | None | Isoleucine-Asparagine-Isoleucine | 6.1 |

| VNI | A, B | Valine-Asparagine-Isoleucine | ~7 |

| VNV | A, B, D | Valine-Asparagine-Valine | ~8 |

| VSI | A, B, C | Valine-Serine-Isoleucine | >10 |

| VSV | A, B, C, D | Valine-Serine-Valine | >10 |

| ISI | C | Isoleucine-Serine-Isoleucine | ~7 |

Data adapted from Tohda et al. (2010), showing the concentration of serotonin required to elicit a half-maximal response in Xenopus oocytes expressing different receptor isoforms.

Experimental Protocols for Inosine Detection and Analysis

A variety of techniques have been developed to detect and quantify inosine in RNA. These methods can be broadly classified as either direct or indirect.

4.1. Inosine-Specific Cleavage Assay

This method provides direct evidence for the presence of inosine at specific sites.

Principle: Ribonuclease T1 (RNase T1) cleaves RNA after guanosine and inosine residues. By treating the RNA with glyoxal and boric acid, guanosine residues are modified and protected from cleavage, while inosine remains susceptible. Subsequent cleavage with RNase T1 will therefore occur specifically at inosine sites. The cleavage products can then be detected and mapped.

Detailed Methodology:

-

RNA Preparation: Isolate total RNA or poly(A)+ RNA from the sample of interest using a standard protocol. Ensure the RNA is of high quality and free from contaminants.

-

Glyoxal Treatment:

-

In a microcentrifuge tube, combine 5 µg of RNA with glyoxal and borate buffer.

-

Incubate the reaction at 50°C for 15 minutes to modify guanosine residues.

-

-

RNase T1 Digestion:

-

Add RNase T1 to the reaction mixture. The optimal concentration of RNase T1 should be determined empirically.

-

Incubate at 37°C for 30 minutes to allow for inosine-specific cleavage.

-

-

Primer Ligation and Reverse Transcription:

-

To identify the cleavage sites, a 3' adapter is ligated to the newly generated 3' ends of the RNA fragments.

-

Reverse transcribe the ligated RNA fragments using a primer complementary to the adapter.

-

-

PCR Amplification and Sequencing:

-

Amplify the resulting cDNA using a gene-specific forward primer and a primer corresponding to the adapter sequence.

-

Sequence the PCR products to identify the precise location of the inosine-induced cleavage.

-

4.2. Inosine Chemical Erasing followed by Sequencing (ICE-Seq)

ICE-Seq is a high-throughput method for the transcriptome-wide identification of A-to-I editing sites.

Principle: Inosine residues in RNA can be chemically modified by cyanoethylation. This modification blocks reverse transcription at the site of inosine. By comparing the sequencing results of treated and untreated RNA samples, a reduction in guanosine reads at a specific adenosine position in the treated sample indicates the presence of inosine.

Detailed Methodology:

-

RNA Preparation: Isolate high-quality total RNA from the sample.

-

Cyanoethylation Reaction:

-

Divide the RNA sample into two aliquots: one for treatment (CE+) and one as a control (CE-).

-

Treat the CE+ sample with acrylonitrile in a buffered solution to cyanoethylate inosine residues.

-

-

RNA Fragmentation and Library Preparation:

-

Fragment both the CE+ and CE- RNA samples to the desired size for sequencing.

-

Prepare sequencing libraries from both samples using a standard RNA-seq library preparation kit. This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

-

-

High-Throughput Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads from both the CE+ and CE- samples to the reference genome.

-

At each adenosine position in the genome, compare the frequency of A-to-G mismatches between the CE+ and CE- samples.

-

A significant reduction in the A-to-G mismatch frequency in the CE+ sample compared to the CE- sample is indicative of an A-to-I editing site.

-

4.3. Comparative RNA Pull-Down Assay for Inosine-Binding Proteins

This protocol is designed to identify proteins that specifically bind to inosine-containing RNA.

Principle: Biotinylated RNA baits, one containing inosine and the other containing adenosine at the same position, are used to pull down interacting proteins from a cell lysate. The proteins that are enriched in the inosine-containing RNA pull-down compared to the adenosine-containing control are considered potential inosine-binding proteins.

Detailed Methodology:

-

Bait RNA Preparation:

-

Synthesize two biotinylated RNA oligonucleotides of the same sequence, with one containing an inosine at a specific position and the other containing an adenosine at the same position.

-

Alternatively, in vitro transcribe longer RNA baits using biotinylated UTP, with the inosine or adenosine incorporated at the desired site.

-

-

Cell Lysate Preparation:

-

Prepare a whole-cell or nuclear extract from the cells or tissue of interest under conditions that preserve protein-RNA interactions.

-

-

RNA-Protein Binding:

-

Incubate the biotinylated inosine-containing RNA bait and the adenosine-containing RNA bait with the cell lysate to allow for the formation of RNA-protein complexes.

-

-

Pull-Down of RNA-Protein Complexes:

-

Add streptavidin-coated magnetic beads to each binding reaction to capture the biotinylated RNA and its interacting proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Elution and Analysis:

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry.

-

Identify proteins that are present in the inosine-RNA pull-down but absent or significantly less abundant in the adenosine-RNA pull-down.

-

Signaling Pathways and Logical Relationships

5.1. ADAR1-Mediated Suppression of the Innate Immune Response

The following diagram illustrates the crucial role of ADAR1 in preventing the activation of the MDA5-mediated innate immune response by endogenous dsRNA.

Caption: ADAR1 edits endogenous dsRNA, preventing MDA5 activation and interferon production.

5.2. Experimental Workflow for Identifying Inosine-Binding Proteins

The following diagram outlines the key steps in the comparative RNA pull-down assay to identify proteins that specifically bind to inosine-containing RNA.

Caption: Workflow for identifying inosine-specific binding proteins via comparative pull-down.

Conclusion and Future Directions

The discovery of inosine in RNA has fundamentally changed our understanding of gene expression and regulation. From its initial characterization in tRNA to the widespread appreciation of A-to-I editing in mRNA, it is now clear that inosine is a key player in shaping the transcriptome and proteome. The functional consequences of inosine are vast, ranging from the fine-tuning of neuronal signaling to the critical role of self-recognition in the innate immune system. Aberrant inosine editing is increasingly implicated in a variety of human diseases, including neurological disorders, autoimmune diseases, and cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention.

The experimental techniques outlined in this guide provide a robust toolkit for researchers to explore the epitranscriptome. As high-throughput sequencing technologies continue to advance, we can expect a more comprehensive and quantitative understanding of the "inosinome" in different cell types, developmental stages, and disease states. Future research will likely focus on elucidating the full repertoire of inosine-binding proteins and their regulatory networks, as well as developing novel therapeutic strategies that target the A-to-I editing machinery with high specificity. The continued exploration of inosine's role in RNA promises to yield further insights into the complex and dynamic nature of gene regulation.

References

The Immunomodulatory Landscape of Deuterium-Labeled Inosine: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine, a naturally occurring purine nucleoside, has demonstrated a complex and multifaceted role in modulating the immune system. Its ability to interact with adenosine receptors and influence downstream signaling pathways has positioned it as a molecule of interest for therapeutic development in inflammatory and autoimmune diseases. The strategic replacement of hydrogen with deuterium atoms in drug candidates, a process known as deuteration, has emerged as a viable approach to improve pharmacokinetic and pharmacodynamic properties. This technical guide explores the known immunomodulatory effects of inosine and extrapolates the potential impact of deuterium labeling on its activity. While direct experimental data on deuterium-labeled inosine is limited, this document synthesizes existing research on inosine's mechanisms of action and the established principles of deuteration to provide a comprehensive overview for researchers and drug developers.

Introduction to Inosine and its Immunomodulatory Functions

Inosine is an endogenous purine nucleoside formed from the deamination of adenosine. It plays a crucial role in various physiological processes and has been shown to exert significant immunomodulatory and anti-inflammatory effects.[1][2][3] Unlike adenosine, which has a very short half-life, inosine is more stable, making it a more attractive therapeutic candidate.[4][5] Inosine's immunomodulatory actions are primarily mediated through its interaction with adenosine receptors, particularly the A2A and A3 subtypes.

The immunomodulatory properties of inosine include:

-

Suppression of Pro-inflammatory Cytokines: Inosine has been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-12, and interferon-gamma (IFN-γ) in various immune cells.

-

Modulation of T-cell Responses: Inosine can influence T-cell activation and differentiation. It has been shown to be a potential alternative carbon source for CD8+ T-cell function, particularly in glucose-restricted environments like the tumor microenvironment.

-

Interaction with Adenosine Receptors: Inosine acts as an agonist at A2A and A3 adenosine receptors, triggering downstream signaling cascades that can either suppress or activate inflammatory responses depending on the cellular context.

-

Anti-inflammatory Effects in In Vivo Models: Studies in animal models of sepsis, acute lung injury, and colitis have demonstrated the protective, anti-inflammatory effects of inosine administration.

The Rationale for Deuterium Labeling of Inosine

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to:

-

Reduced Rate of Metabolism: Slower breakdown of the drug by metabolic enzymes, such as cytochrome P450s or, in the case of inosine, purine nucleoside phosphorylase.

-

Increased Half-life and Exposure: A longer duration of action and higher plasma concentrations of the active drug.

-

Altered Metabolite Profile: A potential shift in metabolic pathways, which could reduce the formation of toxic metabolites.

-

Enhanced Receptor Affinity: Computational studies suggest that selective deuteration can improve the binding affinity of ligands to their receptors, which could translate to increased potency.

Given that the metabolism of inosine by purine nucleoside phosphorylase is a key step in its clearance, deuteration at specific positions could slow this process, thereby prolonging its immunomodulatory effects. Furthermore, enhanced affinity for adenosine receptors could lead to a more potent immunomodulatory response at lower concentrations.

Quantitative Data on Inosine's Immunomodulatory Effects

The following tables summarize quantitative data from studies on non-deuterated inosine. This information provides a baseline for hypothesizing the potential effects of deuterated inosine.

Table 1: Effect of Inosine on Cytokine Production in Murine Macrophages

| Cytokine | Stimulant | Inosine Concentration | Inhibition (%) | Reference |

| TNF-α | LPS | 1 mM | ~70% | |

| IL-1 | LPS | 1 mM | ~60% | |

| IL-12 p40 | LPS + IFN-γ | 1 mM | ~80% |

Table 2: Inosine Binding Affinity and Functional Activity at Adenosine Receptors

| Receptor Subtype | Assay | Inosine IC50/EC50 | Reference |

| Rat A3AR | [125I]N6-aminobenzyladenosine binding | 25 ± 6 µM | |

| Guinea Pig Lung A3AR | [125I]N6-aminobenzyladenosine binding | 15 ± 4 µM | |

| Rat A3AR (HEK-293 cells) | cAMP reduction | 12 ± 5 µM | |

| Human A2AR (CHO cells) | cAMP production | 300.7 µM | |

| Human A2AR (CHO cells) | ERK1/2 phosphorylation | 89.38 µM |

Key Signaling Pathways

The immunomodulatory effects of inosine are mediated through complex signaling pathways initiated by its binding to adenosine receptors.

Caption: Inosine Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for assessing the immunomodulatory effects of novel compounds like deuterium-labeled inosine. Below are protocols for key in vitro experiments.

Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is fundamental for determining the pro- or anti-inflammatory properties of a test compound.

Objective: To quantify the effect of deuterium-labeled inosine on the production of key cytokines by stimulated human PBMCs.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human whole blood from healthy donors

-

Deuterium-labeled inosine and non-deuterated inosine

-

Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as a stimulant

-

ELISA kits for human TNF-α, IL-1β, IL-6, IL-10, and IFN-γ

-

96-well cell culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of deuterium-labeled inosine or non-deuterated inosine. Include a vehicle control. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the appropriate wells. Include unstimulated controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Caption: Cytokine Release Assay Workflow.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-cells, a key event in the adaptive immune response.

Objective: To determine if deuterium-labeled inosine modulates T-cell proliferation.

Materials:

-

Isolated human CD4+ or CD8+ T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye

-

Anti-CD3 and anti-CD28 antibodies for T-cell activation

-

Complete RPMI 1640 medium

-

Deuterium-labeled inosine and non-deuterated inosine

-

Flow cytometer

Procedure:

-

T-cell Isolation: Isolate T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

CFSE Staining: Label the T-cells with CFSE according to the manufacturer's protocol.

-

Culture and Treatment: Plate the CFSE-labeled T-cells in a 96-well plate coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies and the test compounds (deuterated and non-deuterated inosine) at various concentrations.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Hypothetical Immunomodulatory Effects of Deuterium-Labeled Inosine

Based on the principles of deuteration and the known biology of inosine, we can hypothesize the following potential advantages of deuterium-labeled inosine:

-

Enhanced Anti-inflammatory Activity: By slowing the metabolic breakdown of inosine, deuteration could lead to sustained levels of the nucleoside at sites of inflammation. This could result in a more prolonged suppression of pro-inflammatory cytokine production.

-

Increased Potency: If deuteration enhances the binding affinity of inosine for A2A and/or A3 adenosine receptors, a lower concentration of the deuterated compound may be required to achieve the same immunomodulatory effect as the non-deuterated form.

-

Improved Therapeutic Window: A more favorable pharmacokinetic profile could lead to less frequent dosing and a reduction in potential off-target effects, thereby improving the overall safety and tolerability of the therapeutic.

Conclusion and Future Directions

Deuterium-labeled inosine represents a promising, yet underexplored, avenue for the development of novel immunomodulatory therapies. While direct experimental evidence is currently lacking, the foundational knowledge of inosine's mechanism of action and the well-established benefits of deuteration provide a strong rationale for its investigation. Future research should focus on the synthesis of specifically deuterated inosine analogues and their comprehensive evaluation in the in vitro and in vivo models described in this guide. Such studies are essential to validate the hypothesized benefits and to unlock the full therapeutic potential of this approach for treating a range of inflammatory and autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 4. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring Inosine-2,8-d2 as an alternative carbon source

An In-depth Technical Guide to Exploring Inosine-2,8-d2 as an Alternative Carbon Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of alternative carbon sources is a critical endeavor in biotechnology and drug development, driven by the need to understand and manipulate cellular metabolism in various physiological and pathological contexts. Inosine, a naturally occurring purine nucleoside, has emerged as a viable alternative carbon source, particularly in environments with limited glucose availability.[1][2][3] This technical guide provides a comprehensive overview of the utilization of this compound, a deuterated isotopologue of inosine, as a tool to trace and understand the metabolic fate of inosine. This document details the underlying metabolic pathways, presents quantitative data on its efficacy, provides detailed experimental protocols for its use in research, and visualizes key concepts using signaling pathway and workflow diagrams. While this compound is primarily a tracer, the metabolic principles of its ribose moiety as a carbon source are directly applicable from studies of unlabeled and 13C-labeled inosine.[1][4]

Introduction: The Role of Inosine in Cellular Metabolism

Inosine is a purine nucleoside composed of a hypoxanthine base attached to a ribose sugar. It is an intermediate in the purine metabolism pathway and is formed from the deamination of adenosine. Beyond its role in purine metabolism, recent studies have highlighted the ability of inosine to serve as an alternative carbon source to support cell growth and function, particularly for immune cells such as CD8+ T-cells, in glucose-restricted environments. The energy and biosynthetic precursors are derived from the ribose part of the inosine molecule.

This compound is a stable isotope-labeled version of inosine, where two hydrogen atoms on the purine ring (at positions 2 and 8) are replaced with deuterium. This labeling makes it a valuable tracer for metabolic studies using mass spectrometry, allowing researchers to follow the fate of the inosine molecule within the cell. The deuterium labels on the purine ring are not expected to significantly alter the metabolism of the ribose moiety, which is the primary contributor to its function as a carbon source.

Metabolic Pathway of Inosine Utilization

The catabolism of inosine as a carbon source is initiated by the enzyme purine nucleoside phosphorylase (PNP) . PNP cleaves the glycosidic bond of inosine, yielding hypoxanthine and ribose-1-phosphate .

-

Ribose-1-phosphate can then enter central carbon metabolism. It is readily converted to ribose-5-phosphate , a key intermediate in the Pentose Phosphate Pathway (PPP) . From the PPP, the carbon skeleton can be further metabolized through glycolysis to generate ATP and biosynthetic precursors.

-

The hypoxanthine base is further metabolized via the purine degradation pathway, ultimately being converted to xanthine and then to uric acid by the enzyme xanthine oxidase. The hypoxanthine part of the molecule is not a significant source of carbon for biomass.

Inosine Signaling Pathways

In addition to its role as a metabolite, inosine can also act as a signaling molecule by interacting with adenosine receptors, primarily the A1 and A2A receptors. This interaction can trigger downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Quantitative Data: Inosine as a Carbon Source

Studies comparing inosine to glucose as a primary carbon source for activated CD8+ T-cells have provided valuable quantitative insights into its efficacy.

Table 1: Proliferation and Viability of Activated CD8+ T-Cells

| Condition | Proliferation (% Divided Cells) | Cell Death (%) |

| Glucose Free | ~10% | ~50% |

| Glucose (10 mM) | ~80% | ~20% |

| Inosine (10 mM) | ~75% | ~25% |

Data synthesized from studies on murine CD8+ T-cells after 72 hours of culture. Proliferation was assessed by CFSE dilution and cell death by 7-AAD staining.

Table 2: Effector Function of Activated CD8+ T-Cells

| Condition | Granzyme B (% positive cells) | TNF-α (% positive cells) | IFN-γ (% positive cells) |

| Glucose Free | ~20% | ~15% | ~10% |

| Glucose (10 mM) | ~85% | ~80% | ~70% |

| Inosine (10 mM) | ~80% | ~75% | ~65% |

Data represent the percentage of activated murine CD8+ T-cells expressing key effector molecules after 4 days of differentiation.

Table 3: Growth of Various Cancer Cell Lines

| Cell Line | Relative Growth in Inosine vs. Glucose (%) |

| HeLa | ~80% |

| A549 | ~60% |

| Jurkat | ~90% |

| MCF7 | ~30% |

Relative growth was determined by comparing cell confluence after 72-96 hours in glucose-free medium supplemented with either glucose or inosine.

Experimental Protocols

Cell Culture and Proliferation Assay using this compound

This protocol outlines the steps to assess the ability of this compound to support cell proliferation in a glucose-restricted environment.

Materials:

-

Cells of interest (e.g., activated primary CD8+ T-cells, cancer cell lines)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Glucose-free culture medium

-

This compound (sterile, stock solution)

-

Glucose (sterile, stock solution)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

7-Aminoactinomycin D (7-AAD)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired density in complete medium. For primary T-cells, activate them using anti-CD3 and anti-CD28 antibodies for 24 hours.

-

CFSE Staining: Resuspend cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.

-

Experimental Setup: Resuspend the CFSE-stained cells in the following media conditions in a 24-well plate:

-

Complete medium (with glucose)

-

Glucose-free medium

-

Glucose-free medium + 10 mM Glucose

-

Glucose-free medium + 10 mM this compound

-

-

Incubation: Culture the cells for 72-96 hours at 37°C and 5% CO2.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend in 100 µL of binding buffer and add 7-AAD. Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells using a flow cytometer. CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation. 7-AAD will stain dead cells.

-

Stable Isotope Tracing of this compound Metabolism

This protocol describes how to trace the metabolic fate of the ribose and purine moieties of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cells cultured in glucose-free medium supplemented with this compound (from protocol 5.1)

-

Ice-cold 80% methanol

-

Cell scraper

-

Centrifuge

-

Lyophilizer

-

LC-MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

-

Metabolite Extraction:

-

After the desired incubation time with this compound, rapidly aspirate the medium.

-

Wash the cells once with ice-cold saline.

-

Immediately add ice-cold 80% methanol to the culture plate to quench metabolism.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

-

Sample Preparation:

-

Centrifuge the lysate at 4°C to pellet protein and cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Lyophilize the supernatant to dryness.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for your LC-MS method.

-

Inject the sample into the LC-MS system.

-

Analyze the data for the presence of deuterated metabolites. The two deuterium atoms on the hypoxanthine ring will result in a +2 Da mass shift compared to the unlabeled counterparts. Look for deuterated hypoxanthine, xanthine, and uric acid. The ribose-derived metabolites will not be deuterated.

-

Conclusion and Future Directions

This compound serves as a powerful tool for investigating the role of inosine as an alternative carbon source in cellular metabolism. The evidence strongly suggests that the ribose moiety of inosine can effectively substitute for glucose in supporting cell proliferation and function, particularly under nutrient-limiting conditions. The deuterium labels on the purine ring allow for the precise tracing of the hypoxanthine backbone, confirming its catabolism through the purine degradation pathway.

For drug development professionals, understanding how cancer cells or immune cells utilize alternative carbon sources like inosine can open new therapeutic avenues. For instance, targeting the PNP enzyme could selectively starve cancer cells that are dependent on inosine in the glucose-deprived tumor microenvironment. Conversely, supplementing with inosine could enhance the efficacy of T-cell-based immunotherapies by providing an additional fuel source for these immune cells.

Future research should focus on in vivo studies using this compound to validate these findings in more complex biological systems. Furthermore, a deeper quantitative analysis of the ATP yield and biomass production from inosine compared to glucose would provide a more complete picture of its energetic efficiency. The continued exploration of inosine metabolism will undoubtedly uncover further intricacies of cellular fuel selection and provide novel strategies for therapeutic intervention.

References

- 1. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective effects of adenosine and inosine in an in vitro model of acute tubular necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Preliminary Investigation of Inosine-2,8-d2 in Cell Culture